2-Fluoro-6-iodophenylboronic acid pinacol ester

Vue d'ensemble

Description

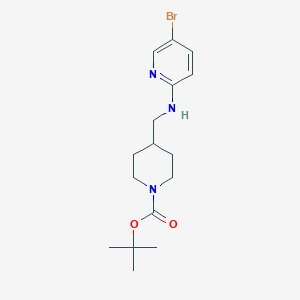

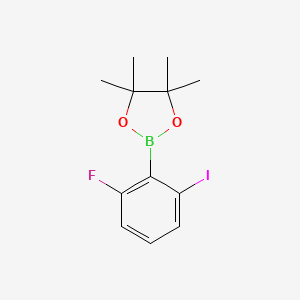

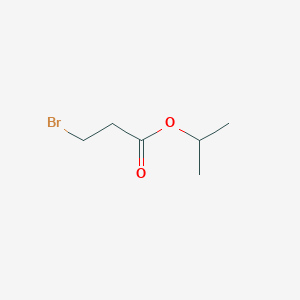

2-Fluoro-6-iodophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 1010839-66-3. Its IUPAC name is 2-(2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is typically stored at temperatures between 2-8°C .

Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular weight of this compound is 347.96 . Its InChI code is 1S/C12H15BFIO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique

Synthesis and Modification of Fluoroarenes

2-Fluoro-6-iodophenylboronic acid pinacol ester is instrumental in the synthesis and modification of fluoroarenes. Research highlights the nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters through C-F bond activation. This process involves transmetalation with bis(pinacolato)diboron, enabling the conversion of various partially fluorinated arenes into corresponding boronate esters (Zhou et al., 2016). Additionally, research on Ni/Cu-catalyzed transformation suggests that this method provides a versatile pathway for the synthesis of diverse functionalized arenes from fluoroarenes, highlighting the compound's utility in complex chemical syntheses (Niwa et al., 2015).

Fluoride Ion Sensing

The compound's derivatives have shown promise in the field of sensor technology, specifically for fluoride ion detection. Studies on organoboron compounds, including derivatives of this compound, as Lewis acid receptors of fluoride ions in polymeric membranes have provided insights into selective fluoride sensing mechanisms. These findings are crucial for developing sensitive and selective ion sensors (Jańczyk et al., 2012).

Polymer Synthesis and Modification

The compound serves as a foundational element in the synthesis and modification of polymers. Research indicates its role in the facile synthesis of H2O2-cleavable poly(ester-amide)s, which are potential candidates for H2O2-responsive delivery vehicles. The integration of phenylboronic acid ester into the polymer backbone signifies its importance in creating responsive and degradable polymeric materials (Cui et al., 2017).

Analytical and Synthetic Chemistry

This compound also finds extensive applications in analytical and synthetic chemistry. It plays a crucial role in the synthesis of highly reactive pinacolboronate esters, widely used in Suzuki coupling reactions to connect organic building blocks for complex molecule synthesis. The study on chromatographic purity methods for such esters underscores the compound's significance in analytical methodologies (Zhong et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

2-Fluoro-6-iodophenylboronic acid pinacol ester is a research chemical Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

Boronic esters are generally known to participate in metal-catalyzed c-c bond formation reactions . In these reactions, the boronic ester acts as a partner in the cross-coupling reaction, contributing to the formation of new carbon-carbon bonds.

Biochemical Pathways

Boronic esters are known to be involved in the suzuki–miyaura reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of biaryl compounds, which are common structural motifs in many pharmaceuticals and organic materials.

Result of Action

The compound’s involvement in c-c bond formation reactions suggests that it could play a role in the synthesis of complex organic compounds .

Action Environment

The action of this compound, like many other boronic esters, can be influenced by environmental factors such as pH. For instance, some phenylboronic pinacol esters have been found to be susceptible to hydrolysis, with the rate of reaction considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.

Propriétés

IUPAC Name |

2-(2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFIO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQSMJBFVMVDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid](/img/structure/B3198131.png)

![4-(2,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3198149.png)